Ancisheynine
Description
Overview of Naphthylisoquinoline Alkaloids
Naphthylisoquinoline alkaloids are a structurally diverse group of secondary metabolites characterized by a molecular framework consisting of naphthalene (B1677914) and isoquinoline (B145761) units joined together. nih.gov These complex organic compounds are predominantly found in plants from two specific families: the Dioncophyllaceae and the Ancistrocladaceae. nih.gov The linkage between the naphthalene and isoquinoline moieties can vary, leading to a wide array of structurally unique compounds.
A key feature of many naphthylisoquinoline alkaloids is the phenomenon of atropisomerism. This occurs due to hindered rotation around the biaryl axis connecting the two ring systems, resulting in chiral molecules that are non-superimposable mirror images of each other (enantiomers). nih.govrsc.org This structural complexity, combined with a wide range of potent biological activities, makes them significant targets for research in phytochemistry and medicinal chemistry. nih.govnih.govmdpi.com These activities include antimalarial, antitumoral, and antimicrobial properties. nih.govup.ac.zadntb.gov.ua
Discovery and Initial Characterization of Ancisheynine
Ancisheynine was identified as the first and, to date, only known example of a naturally occurring N,C-coupled naphthylisoquinoline alkaloid. Unlike the more common C,C-coupled alkaloids in this family, Ancisheynine features a direct bond between a nitrogen atom on the isoquinoline portion and a carbon atom on the naphthalene ring system.
The initial characterization and structural elucidation of this novel alkaloid were pivotal. The total synthesis of Ancisheynine was successfully achieved, confirming its proposed structure. nih.govacs.org This synthesis was accomplished by condensing a monocyclic diketone, or its corresponding benzopyrylium salt, with an aminonaphthalene. nih.gov Further analysis demonstrated the presence of a rotationally hindered C–N axis in the molecule. acs.org Researchers were able to resolve the two atropo-enantiomers of Ancisheynine using High-Performance Liquid Chromatography (HPLC) on a chiral phase, and the specific axial configurations were assigned through quantum chemical Circular Dichroism (CD) calculations. nih.gov
Significance within Natural Product Chemistry
The discovery and synthesis of Ancisheynine hold considerable significance in the field of natural product chemistry for several reasons. researchgate.netflorajournal.comnih.gov Firstly, its unique N,C-coupled linkage expanded the known structural diversity of the naphthylisoquinoline alkaloid family, presenting a new biosynthetic and synthetic puzzle. acs.org The existence of this linkage challenged chemists to develop new synthetic methodologies to construct such a bond efficiently.
Secondly, the confirmation of stable atropisomerism about a C–N axis in a natural product was a noteworthy finding. acs.orgacs.org While atropisomerism around C–C bonds is well-documented in this class of alkaloids, the stereochemical properties of the C–N axis in Ancisheynine provided a new dimension for stereochemical studies. The successful separation and characterization of its enantiomers underscore the importance of stereochemistry in understanding the properties and potential functions of natural products. nih.gov
Finally, as a member of a pharmacologically important class of compounds, Ancisheynine represents a novel scaffold for chemical exploration. researchgate.netrsc.org The unique structural features of Ancisheynine could lead to distinct biological activities compared to its C,C-coupled relatives, making it an interesting, though currently under-investigated, target for biological screening and structure-activity relationship studies.
Data Tables
Table 1: Key Characteristics of Ancisheynine This table summarizes the defining structural and chemical features of the Ancisheynine molecule.
| Feature | Description | Reference |
| Alkaloid Class | Naphthylisoquinoline Alkaloid | nih.gov |
| Coupling Type | N,C-Coupled | nih.govacs.org |
| Key Structural Feature | Direct bond between isoquinoline nitrogen and naphthalene carbon | acs.org |
| Stereochemistry | Atropisomerism due to a rotationally hindered C–N axis | nih.gov |
| Enantiomers | Resolvable into two stable atropo-enantiomers | nih.govacs.org |
| Synthetic Approach | Condensation of a monocyclic diketone with an aminonaphthalene | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C26H28NO4+ |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethylisoquinolin-2-ium |
InChI |
InChI=1S/C26H28NO4/c1-15-10-20-21(8-9-22(29-5)26(20)23(11-15)30-6)27-16(2)12-18-13-19(28-4)14-24(31-7)25(18)17(27)3/h8-14H,1-7H3/q+1 |
InChI Key |
DODBJQAXPJPFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C(=C1)OC)OC)[N+]3=C(C4=C(C=C(C=C4C=C3C)OC)OC)C |
Synonyms |
ancisheynine |
Origin of Product |
United States |
Isolation and Structural Elucidation
Isolation from Natural Sources (e.g., Ancistrocladus heyneanus)
Ancisheynine was first identified as a constituent of the Indian liana Ancistrocladus heyneanus, a plant species endemic to the Western Ghats of India. rjpbcs.comijfmr.com The isolation of this alkaloid is part of broader phytochemical investigations into the Ancistrocladaceae family, which is known for producing a rich variety of naphthylisoquinoline compounds. journalspub.com
The extraction process typically involves harvesting the leaves of A. heyneanus. journalspub.comacs.org These are dried, ground, and then exhaustively extracted using organic solvents such as a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). journalspub.comacs.org The resulting crude extract contains a complex mixture of alkaloids and other secondary metabolites. To isolate individual compounds like Ancisheynine, researchers employ various chromatographic techniques. These methods often include liquid-liquid separation, followed by purification steps such as fast centrifugal partition chromatography (FCPC) and preparative high-performance liquid chromatography (HPLC). journalspub.comacs.org This systematic approach allows for the separation of pure samples of Ancisheynine, enabling subsequent detailed structural analysis. journalspub.com Other related alkaloids, such as Ancistrocladidine and Ancistroheynine B, have also been isolated from the same plant species. ijfmr.comnih.gov
Spectroscopic Methodologies for Structure Determination
The definitive structural elucidation of Ancisheynine was accomplished through a combination of sophisticated spectroscopic and chiroptical methods. researchgate.net These techniques provided conclusive evidence for its constitution, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the molecular structure of Ancisheynine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were utilized. researchgate.net 1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provided initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.org
Mass Spectrometry in Structural Characterization
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), played a key role in determining the elemental composition of Ancisheynine. researchgate.net This method provides a highly accurate mass measurement of the molecule, which allows for the calculation of its precise molecular formula. This information is a critical first step in the process of structure elucidation, complementing the data obtained from NMR spectroscopy. cabidigitallibrary.org The use of tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, offering additional clues about the molecule's structure. google.it
Chiroptical Methods (e.g., Circular Dichroism) in Stereochemical Assignment
A key stereochemical feature of many naphthylisoquinoline alkaloids is axial chirality, which arises from hindered rotation (atropisomerism) around the biaryl axis connecting the naphthalene (B1677914) and isoquinoline (B145761) units. acs.org Chiroptical methods, especially Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of these chiral axes. researchgate.netnih.gov
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. cureffi.orgyoutube.com For Ancisheynine, the presence of a rotationally hindered axis was confirmed by resolving its two atropo-enantiomers using HPLC on a chiral stationary phase, a technique known as LC-CD coupling. nih.gov The absolute axial configurations of these separated enantiomers were then definitively assigned by comparing the experimental ECD spectra with those predicted by quantum chemical CD calculations. nih.govnih.gov This combined experimental and theoretical approach provides a reliable assignment of the absolute stereostructure. nih.gov
Unprecedented Structural Features (e.g., N-2,C-8′-linkage)
The most remarkable feature of Ancisheynine is its novel linkage between the isoquinoline and naphthalene moieties. Prior to its discovery, all known naphthylisoquinoline alkaloids were linked via two carbon atoms (C,C-coupling). acs.org Ancisheynine was the first example of an N,C-coupled naphthylisoquinoline alkaloid. acs.orgnih.gov
In this unique arrangement, the isoquinoline nitrogen atom (N-2) is directly bonded to a carbon atom of the naphthalene ring (C-8′). This N-2,C-8′-linkage was unprecedented among the nearly 180 members of this natural product class known at the time of its discovery. researchgate.net This finding expanded the spectrum of known coupling types in naphthylisoquinoline alkaloids and opened new avenues in the study of their biosynthesis and chemical synthesis. acs.orgnih.gov Unlike other related alkaloids that possess stereogenic centers in the isoquinoline ring, Ancisheynine has a fully dehydrogenated isoquinolinium moiety and thus lacks a stereocenter at C-3. acs.org Its chirality arises solely from the hindered rotation around the N,C-biaryl axis. nih.gov
Total Synthesis
Rationale for Synthetic Approaches
The primary motivation for the total synthesis of ancisheynine was to confirm its proposed structure and to develop a synthetic route that could provide access to this novel class of alkaloids for further investigation. capes.gov.brnih.gov Ancisheynine is a member of the naphthylisoquinoline alkaloids, a group of natural products known for their diverse and potent biological activities. ub.edursc.org The unprecedented N,C-coupling linkage in ancisheynine, differing from the more common C,C-coupled counterparts, required the development of new synthetic strategies. researchgate.net A key challenge was the construction of the sterically hindered N-aryl bond and the subsequent control of the resulting atropisomerism, as the rotation around this axis is restricted. capes.gov.brnih.gov The synthetic approach, therefore, needed to be convergent and efficient, allowing for the formation of the core structure and addressing the stereochemical complexities. researchgate.net
Retrosynthetic Analysis of Ancisheynine
The retrosynthetic analysis of ancisheynine hinges on disconnecting the complex polycyclic structure into simpler, readily available starting materials. fiveable.mewikipedia.org The first total synthesis employed a convergent strategy. capes.gov.bracs.org
The key disconnections are:
Isoquinoline (B145761) Ring Formation: The primary retrosynthetic step involves a disconnection of the isoquinoline core via a condensation reaction. This breaks the molecule into two key fragments: an aminonaphthalene portion and a C9-unit precursor, which exists as a monocyclic 1,7-diketone or its synthetic equivalent, a benzopyrylium salt. capes.gov.brnih.govacs.org
N-C Biaryl Bond Formation: The N-C bond, which forms the chiral axis, is strategically formed during the key condensation step that constructs the isoquinoline ring system. This approach integrates the formation of the challenging atropisomeric axis directly into the main ring-forming reaction. capes.gov.bracs.org
This analysis leads to two main building blocks: an appropriately substituted aminonaphthalene and a non-aromatic diketone precursor, which can be synthesized separately and then combined in a key condensation step. capes.gov.br
Key Methodologies in the Construction of the Ancisheynine Core
The construction of the ancisheynine scaffold relies on a pivotal ring-forming reaction that simultaneously establishes the N,C-biaryl linkage. capes.gov.bracs.org
The formation of the central isoquinoline portion of ancisheynine was achieved through a condensation reaction. capes.gov.brnih.gov In this key step, a monocyclic 1,7-diketone was reacted with an aminonaphthalene derivative. capes.gov.br An alternative and effective approach involved the condensation of the corresponding benzopyrylium salt (a synthetic equivalent of the diketone) with the aminonaphthalene. capes.gov.bracs.org This reaction, which can be viewed as a variation of well-known isoquinoline syntheses, efficiently constructs the heterocyclic core of the molecule. This methodology is central to the synthesis as it directly forges the complete naphthylisoquinoline framework in a single, convergent step. capes.gov.br For other related alkaloids, the Bischler-Napieralski cyclization is also a key method used to form the dihydroisoquinoline core. researchgate.netnih.gov
The defining structural feature of ancisheynine is its N,C-biaryl bond. researchgate.net Unlike many other biaryl alkaloids where C-C bonds are formed via oxidative coupling or palladium-catalyzed cross-coupling reactions, the N-C bond in the first total synthesis of ancisheynine was formed directly during the condensation of the benzopyrylium salt with the aminonaphthalene. capes.gov.bracs.orguni-wuerzburg.de
For the synthesis of other N,C-coupled naphthylisoquinoline alkaloids like ancistrocladinium A and B, the Buchwald-Hartwig amination has proven to be a powerful tool. researchgate.netacs.org This palladium-catalyzed cross-coupling reaction effectively forms the N-C bond between an aryl halide (or triflate) and an amine, and has become a key strategy in the synthesis of complex N-aryl systems. researchgate.netresearchgate.net
| Coupling Strategy | Description | Application Example |
| Condensation Reaction | Direct formation of the N,C-bond during the cyclization of an aminonaphthalene with a diketone or pyrylium (B1242799) salt to form the isoquinoline ring. capes.gov.bracs.org | of Ancisheynine capes.gov.br |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide to form a C-N bond. researchgate.netacs.org | of Ancistrocladinium A and B researchgate.netnih.gov |
Atroposelective Synthesis
A crucial stereochemical feature of ancisheynine is the presence of a rotationally hindered N-C biaryl axis, which gives rise to atropisomerism. capes.gov.brnih.govnih.gov The initial synthesis of ancisheynine produced a racemic mixture of the two atropo-enantiomers (M and P isomers), confirming that the axis is indeed configurationally stable at room temperature. capes.gov.bracs.org
The resolution of these enantiomers was successfully achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. capes.gov.brnih.gov The absolute configuration of the separated enantiomers was then unequivocally assigned through the use of quantum chemical electronic circular dichroism (ECD) calculations, which correlated the experimental CD spectra with the calculated spectra for each atropisomer. capes.gov.bracs.org
While the first synthesis of ancisheynine was not atroposelective, it laid the groundwork for demonstrating the existence and stability of its atropisomers. capes.gov.br The development of atroposelective methods is a major focus in the synthesis of biaryl natural products. uni-wuerzburg.de A notable strategy for achieving atroposelectivity in the synthesis of C,C-coupled naphthylisoquinolines is the "lactone method," which involves an intramolecular biaryl coupling of a precursor containing a chiral auxiliary, followed by cleavage of the resulting lactone bridge to reveal the atropisomerically pure biaryl system. uni-wuerzburg.de For N,C-coupled systems, strategies often involve the use of chiral ligands in catalytic coupling reactions or the separation of diastereomeric intermediates. researchgate.netresearchgate.net
Stereochemistry and Atropisomerism
Concept of Axial Chirality in Ancisheynine
Ancisheynine possesses a rotationally hindered hetero-biaryl axis between the nitrogen atom of the isoquinoline (B145761) moiety and a carbon atom of the naphthalene (B1677914) ring. ucv.veacs.orgnih.govcomporgchem.com This restricted rotation creates a stereogenic axis, leading to the existence of non-superimposable mirror images known as atropisomers. chemrxiv.orgmdpi.com These isomers are designated as (P) for plus (clockwise helicity) and (M) for minus (counter-clockwise helicity) based on the spatial arrangement of the substituents around the chiral axis. The steric hindrance that prevents free rotation is significant enough to allow for the potential isolation of these individual atropo-enantiomers. wikipedia.orgmdpi.com The presence of this N-C axial chirality is a defining structural feature of Ancisheynine and related compounds, influencing their chemical and biological properties. chemrxiv.org
Resolution of Atropo-enantiomers by Chromatographic Methods
The existence of stable atropisomers of Ancisheynine was experimentally confirmed through their successful separation. ucv.veacs.orgnih.gov The resolution of the racemic mixture of synthetically produced Ancisheynine into its constituent atropo-enantiomers was accomplished using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. ucv.vecomporgchem.comnih.gov This chromatographic technique is a cornerstone for the analytical and preparative separation of enantiomers, demonstrating that the rotational barrier between the (P) and (M) forms of Ancisheynine is high enough for them to exist as distinct chemical entities at ambient temperatures. ucv.venih.gov The ability to resolve these isomers is a critical first step for their individual characterization and the study of their specific biological activities.
Table 1: Chromatographic Resolution of Ancisheynine Atropisomers
| Technique | Stationary Phase | Outcome | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chiral Phase | Successful resolution of the two atropo-enantiomers. | ucv.veacs.orgnih.gov |
Spectroscopic Techniques for Atropisomer Characterization
Following their chromatographic separation, spectroscopic methods were employed to characterize the individual atropisomers of Ancisheynine. A powerful technique used in this context is the hyphenation of Liquid Chromatography with Circular Dichroism (LC-CD) spectroscopy. ucv.venih.govnih.gov By recording the CD spectra of the separated enantiomers, researchers observed the expected mirror-imaged curves, providing definitive proof of their enantiomeric relationship. ucv.ve The use of the stopped-flow mode in LC-CD allows for the acquisition of full CD spectra for each eluting peak, which is essential for detailed structural elucidation. ucv.ve This method is invaluable for characterizing chiral molecules, especially novel structures like Ancisheynine where empirical comparisons to known compounds are not possible. wikipedia.org
Quantum Chemical Calculations for Axial Configuration Assignment
While LC-CD coupling can confirm the enantiomeric nature of the separated atropisomers, it does not directly reveal their absolute configuration (i.e., which peak corresponds to the P-isomer and which to the M-isomer). ucv.ve For this, scientists turned to computational chemistry. The absolute axial configurations of the Ancisheynine atropisomers were assigned by comparing the experimentally obtained CD spectra with those predicted by quantum chemical calculations. ucv.vewikipedia.orgacs.orgnih.govcomporgchem.com
The process involved several steps:
Conformational Search: The potential energy surface of one of the atropisomers (e.g., (M)-Ancisheynine) was explored using a semi-empirical method like PM3 to identify the most stable conformers. ucv.ve
CD Spectra Calculation: For each stable conformer, the CD spectrum was calculated using a more advanced method, such as the OM2 Hamiltonian. ucv.ve
Boltzmann Averaging: The individual calculated spectra were then combined, weighted by their relative Boltzmann populations, to generate a theoretical CD spectrum for the (M)-enantiomer. ucv.ve
Comparison: This theoretical spectrum, along with its mirror image (representing the (P)-enantiomer), was then compared to the experimental CD spectra obtained from the two peaks separated by HPLC. The best match allowed for the unambiguous assignment of the absolute configuration to each atropisomer. ucv.ve
This combination of experimental spectroscopy and quantum chemical calculation is a powerful tool for the stereochemical analysis of complex chiral molecules. ucv.vewikipedia.org
Rotational Barriers and Interconversion Dynamics of Atropisomers
The stability of atropisomers is determined by the magnitude of the rotational energy barrier between them. For atropisomers to be separable and stable at a given temperature, this barrier must be sufficiently high, with a half-life for interconversion of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at room temperature. wikipedia.org
While specific experimental values for the rotational barrier of Ancisheynine itself have not been reported, studies on the closely related N,C-coupled naphthyldihydroisoquinoline alkaloid, ancistrocladinium B, provide significant insight. The atropisomers of ancistrocladinium B are described as "configurationally semistable" and exhibit slow interconversion at room temperature. acs.org The Gibbs free energies of activation (ΔG‡) for the atropisomerization were experimentally determined.
Table 2: Interconversion Energy Barriers for Ancistrocladinium B Atropisomers
| Interconversion Direction | Gibbs Free Energy of Activation (ΔG‡) | Reference |
|---|---|---|
| (P)-isomer to (M)-isomer | 105.8 kJ mol-1 | acs.org |
| (M)-isomer to (P)-isomer | 105.7 kJ mol-1 | acs.org |
These values are just above the defined energy barrier required for the separation of stable isomers, which aligns with the observation that these compounds can be resolved by HPLC at reduced temperatures. acs.org Given the structural similarity, the rotational barrier and interconversion dynamics for Ancisheynine are expected to be of a similar magnitude, confirming it as a molecule with stable, isolable atropisomers at ambient temperature. nih.govresearchgate.net
Biosynthetic Pathways
Proposed Precursors and Building Blocks
The fundamental building blocks for the biosynthesis of Ancisheynine and related naphthylisoquinoline alkaloids are derived from the acetate-malonate pathway. researchgate.netacs.org This process involves the sequential condensation of small carboxylic acid units, characteristic of polyketide synthesis. This origin is considered highly unusual for plant-derived isoquinoline (B145761) alkaloids, which typically arise from amino acid precursors like tyrosine. nih.govexlibrisgroup.com.cn
The entire carbon skeleton, comprising both the naphthalene (B1677914) and the isoquinoline moieties, is assembled from these simple acetate (B1210297) and malonate units. exlibrisgroup.com.cn While predictive databases may suggest precursors like L-Tyrosine and L-Phenylalanine based on general alkaloid biosynthetic patterns, the established pathway for this specific class of compounds is polyketidic. acs.orgknapsackfamily.com The biosynthesis is remarkable for constructing complex aromatic and heterocyclic systems entirely from polyketide chains, without the direct incorporation of pre-formed aromatic amino acids.
Table 1: Proposed Precursors for Ancisheynine Biosynthesis
| Precursor/Building Block | Biosynthetic Pathway | Role |
|---|---|---|
| Acetate Units | Polyketide Pathway | Serves as the starter unit and, after conversion to malonate, the extender units for the polyketide chain that forms the backbone of the entire alkaloid. exlibrisgroup.com.cnresearchgate.net |
Hypothesized Enzymatic Transformations
The construction of Ancisheynine from a polyketide chain necessitates a series of complex and highly controlled enzymatic transformations. While the specific enzymes have not been fully isolated and characterized, the required steps can be hypothesized based on the known chemistry of polyketide biosynthesis and the final structure of the alkaloid.
The key transformations are believed to include:
Polyketide Assembly: A polyketide synthase (PKS) enzyme would catalyze the iterative condensation of acetate and malonate units to form a long, linear poly-β-keto chain. The specific length and folding pattern of this chain are genetically determined and dictate the eventual structure.
Regioselective Cyclization and Aromatization: Following its formation, the flexible polyketide chain undergoes a series of intramolecular cyclization reactions, likely guided by specific cyclase enzymes. These reactions form the fused ring systems of the naphthalene and the precursor to the isoquinoline unit. Subsequent dehydration and enolization steps, catalyzed by aromatase and other tailoring enzymes, would lead to the formation of the aromatic naphthalene system.
Oxidative Cyclo-condensation: A crucial step in the formation of related pentacyclic N,C-coupled alkaloids, like the ancistrocyclinones, is an oxidative cyclo-condensation. rsc.org A similar enzymatic process is hypothesized for Ancisheynine, where the polyketide-derived halves are joined. This likely involves the enzymatic generation of a reactive intermediate, such as a quinoid system, which then undergoes cyclization to form the final N,C-coupled heterocyclic structure. rsc.org Biomimetic syntheses support the feasibility of such a pathway. rsc.org
The entire process is a remarkable example of enzymatic control, where enzymes orchestrate complex cyclizations and bond formations to build a stereochemically defined molecule. nih.govbeilstein-journals.org
Phenol-Oxidative Coupling Mechanisms in Naphthylisoquinoline Biosynthesis
Phenol-oxidative coupling is a critical bond-forming reaction in the biosynthesis of many biaryl natural products, including the related C,C-coupled naphthylisoquinoline alkaloids. researchgate.netacs.org This mechanism is believed to be central to the dimerization of monomeric units to form compounds like the michellamines and is a key concept in the biomimetic synthesis of these alkaloids. researchgate.netfao.org
In this process, a phenolic precursor is oxidized, typically by a one-electron oxidant, to generate a resonance-stabilized radical. acs.org This radical can then couple with another radical or a neutral molecule at various positions. In the context of naphthylisoquinoline biosynthesis, this coupling joins the naphthalene and isoquinoline moieties. While Ancisheynine is N,C-coupled, the underlying principle of oxidative activation is thought to be analogous. The biosynthesis likely involves the enzymatic oxidation of a precursor to create a highly reactive species that facilitates the final intramolecular N,C-bond formation. rsc.org
Chemists have successfully used reagents like lead tetraacetate (Pb(OAc)₄) or phenyliodine(III)bis(trifluoroacetate) in the laboratory to mimic this proposed biosynthetic step, achieving high yields in the synthesis of related dimeric alkaloids. researchgate.net These synthetic successes lend strong support to the hypothesis that phenol-oxidative coupling, or a closely related oxidative mechanism, is a key enzymatic step in the natural pathway.
Comparative Biosynthesis with Related Alkaloids
The biosynthesis of Ancisheynine is best understood when compared to other alkaloids found within the Ancistrocladaceae and Dioncophyllaceae families. exlibrisgroup.com.cn This comparison highlights the structural and biosynthetic diversity generated from a common polyketide origin.
N,C-Coupling vs. C,C-Coupling: The most significant distinction is Ancisheynine's status as an N,C-coupled alkaloid. researchgate.netsmolecule.com The majority of naphthylisoquinoline alkaloids are C,C-coupled, where the link between the naphthalene and isoquinoline rings is a carbon-carbon bond. acs.orgnih.gov This C,C coupling can occur at different positions, leading to a wide variety of isomers. rsc.org The N,C-coupling in Ancisheynine, where the isoquinoline nitrogen is directly bonded to the naphthalene ring, represents a divergent and less common biosynthetic outcome. researchgate.net
Stereochemical Diversity: Within the C,C-coupled alkaloids, two major stereochemical classes exist. Alkaloids from Ancistrocladaceae typically possess an S-configuration at the C-3 position of the isoquinoline unit (Ancistrocladaceae-type), whereas those from Dioncophyllaceae exclusively show an R-configuration at C-3 and lack a C-6 oxygen function (Dioncophyllaceae-type). researchgate.netrsc.org Some plants have been found to produce hybrid-type compounds, showcasing the flexibility of the biosynthetic machinery. rsc.org
Monomeric vs. Dimeric Alkaloids: The plant families also produce dimeric naphthylisoquinoline alkaloids, such as the michellamines. researchgate.net These complex structures are formed via the phenol-oxidative coupling of two monomeric units. fao.org This dimerization adds another layer of complexity and structural diversity, resulting in molecules with multiple biaryl axes and numerous stereocenters. dntb.gov.ua
Ancisheynine, therefore, is a member of a large and diverse family of alkaloids that, despite their varied structures, all originate from an unusual polyketide pathway. Its unique N,C-coupling distinguishes it from its more common C,C-coupled relatives and underscores the remarkable versatility of the biosynthetic enzymes in these tropical lianas.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Classification |
|---|---|
| Ancisheynine | Monomeric N,C-Coupled Naphthylisoquinoline Alkaloid |
| L-Tyrosine | Aromatic Amino Acid |
| L-Phenylalanine | Aromatic Amino Acid |
| Ancistrocyclinones | Pentacyclic N,C-Coupled Naphthylisoquinoline Alkaloids |
Mechanistic Investigations
Molecular Targets and Interaction Mechanisms (in vitro/cellular level)
Enzyme Inhibition Studies (e.g., specific enzyme kinetics in vitro)
There is a lack of specific enzyme inhibition kinetic data for Ancisheynine in the public domain. While it has been suggested that Ancisheynine may influence the activity of enzymes related to carbohydrate metabolism, detailed kinetic studies quantifying parameters such as IC₅₀ or Kᵢ values against specific enzymes have not been reported. smolecule.com In contrast, studies on synthetic analogs have provided more insight. For instance, some N,C-coupled arylisoquinolinium salts have been characterized as potent inhibitors of CYP2D6, with a demonstrated mechanism of inhibition. ucv.ve The development of such detailed enzymatic data for Ancisheynine itself will be crucial for a comprehensive understanding of its biological activity.
Cellular Response Profiling (e.g., genome-wide gene expression in cellular models)
Genome-wide gene expression profiling in response to treatment with Ancisheynine has not been specifically documented in available research. This type of analysis, which is critical for understanding the broader cellular response to a compound, has been performed extensively on the synthetic analog IQ-143. researchgate.netresearchgate.net In studies involving IQ-143, researchers have combined gene expression data with metabolic modeling to assess its effects on bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netresearchgate.net These analyses have revealed that the compound interferes with nucleotide and energy metabolism. researchgate.net Similar comprehensive cellular response profiling for Ancisheynine would be highly valuable.
Metabolic Network Modelling in Response to Ancisheynine (cellular models)
Direct metabolic network modeling in response to Ancisheynine has not been reported. The application of metabolic network modeling has been a key strategy in elucidating the mechanism of action of its synthetic analogs. ucv.vescience.gov For example, metabolic modeling of the effects of IQ-143 and IQ-238 on staphylococci has allowed for the identification of adaptive changes in central carbohydrate metabolism, the citric acid cycle, and amino acid biosynthesis. ucv.veresearchgate.net These models, constrained by experimental data such as gene expression and metabolite measurements, provide a systems-level view of the compound's impact. researchgate.net The application of such modeling techniques to Ancisheynine would be a significant step forward in understanding its specific metabolic consequences.
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for Biological Activity (theoretical/in vitro)
Ancisheynine's biological activity is intrinsically linked to its distinct molecular architecture. As the first discovered N,C-coupled naphthylisoquinoline alkaloid, its structure sets it apart from the more common C,C-coupled counterparts. smolecule.comacs.orgucv.ve
Key structural features include:
Naphthylisoquinoline Core: This fused aromatic ring system forms the fundamental scaffold of the molecule.
N,C-Coupling: The direct bond between the nitrogen atom of the isoquinoline (B145761) moiety and a carbon atom of the naphthalene (B1677914) ring is a defining characteristic. This linkage significantly influences the molecule's three-dimensional shape and electronic properties. smolecule.com
Substituent Pattern: The specific placement of functional groups on both the naphthalene and isoquinoline rings contributes to its biological profile.
In vitro studies have demonstrated that Ancisheynine possesses significant antileishmanial properties, indicating its potential as a treatment for leishmaniasis. smolecule.comresearchgate.net The mechanism of action is thought to involve interactions with cellular pathways essential for the survival of the Leishmania parasite. smolecule.com The synthesis of various analogs has been a key strategy to probe which structural elements are most critical for this activity. researchgate.netresearchgate.net
Impact of N,C-Coupling on Biological Interactions
The N,C-biaryl axis is the most unprecedented structural feature of Ancisheynine and its related alkaloids, such as ancistrocladinium A and B. acs.orgresearchgate.net This linkage type was a new discovery in the class of naphthylisoquinoline alkaloids, expanding the known spectrum of possible coupling types. acs.orgucv.ve
The N,C-bond introduces a unique spatial arrangement of the naphthalene and isoquinoline moieties, which is critical for its biological interactions. Research on N,C-coupled analogs like ancistrocladinium A and B, which also exhibit potent antiprotozoal activities, reinforces the importance of this structural motif. acs.orgresearchgate.net These compounds serve as valuable tools for SAR studies, allowing researchers to investigate how variations in the coupling position (e.g., N,8' vs. N,6') and the stereochemistry around the axis affect activity against pathogens like Leishmania and Trypanosoma. acs.orgresearchgate.net The development of synthetic routes to access these complex structures facilitates the preparation of further analogs for detailed biological evaluation. researchgate.netresearchgate.net
Role of Stereochemistry and Atropisomerism in Activity
Due to sterically hindered rotation around the N,C-biaryl single bond, Ancisheynine exhibits a form of stereoisomerism known as atropisomerism. smolecule.comcapes.gov.brwikipedia.org This results in the existence of two non-superimposable, mirror-image enantiomers, referred to as atropo-enantiomers, which can be isolated. capes.gov.bracs.orginflibnet.ac.in
The two atropo-enantiomers of Ancisheynine were successfully separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase. smolecule.comcapes.gov.bracs.org The existence of stable atropisomers is a critical factor in the compound's biological activity, as stereoisomers often exhibit different interactions with chiral biological targets like enzymes and receptors. inflibnet.ac.in
While specific activity data for the individual Ancisheynine enantiomers is not extensively detailed in the literature, studies on related N,C-coupled alkaloids provide strong evidence for the importance of stereochemistry. For instance, the (M)-atropo-diastereomer of ancistrocladinium A demonstrated significantly higher activity against the pathogen Trypanosoma brucei rhodesiense compared to a mixture of ancistrocladinium B's atropisomers. acs.org This highlights that the specific three-dimensional arrangement at the chiral axis is a key determinant of biological efficacy.
Table 1: Biological Activity of N,C-Coupled Naphthylisoquinoline Alkaloids
| Compound | Coupling Type | Key Biological Activity | Note |
|---|---|---|---|
| Ancisheynine | N,C-Coupled | Leishmanicidal smolecule.comresearchgate.net | First N,C-coupled naphthylisoquinoline alkaloid discovered. smolecule.com |
| Ancistrocladinium A | N,8'-Coupled | Antileishmanial, Antitrypanosomal acs.org | Configurationally stable at the biaryl axis. acs.org |
| Ancistrocladinium B | N,6'-Coupled | Antileishmanial, Antitrypanosomal acs.org | Occurs as a mixture of two configurationally semi-stable atropo-diastereomers. acs.org |
Computational SAR Analysis
Computational chemistry plays a vital role in the SAR analysis of complex molecules like Ancisheynine. uni-bonn.de A significant challenge after the successful separation of the Ancisheynine atropisomers was the assignment of their absolute configurations (i.e., which enantiomer was which). capes.gov.bracs.org
This was achieved through the use of quantum chemical circular dichroism (CD) calculations. capes.gov.bracs.org By computationally predicting the CD spectrum for each possible configuration and comparing it to the experimentally measured spectra, researchers could definitively assign the absolute stereochemistry of the atropisomers. capes.gov.br
Beyond structural elucidation, computational methods are integral to modern drug discovery for predicting the biological activity of novel compounds. collaborativedrug.com Techniques like quantitative structure-activity relationship (QSAR) modeling establish mathematical relationships between chemical structure and biological function. wikipedia.org For Ancisheynine and its analogs, computational approaches can be used to:
Predict the activity of virtual, not-yet-synthesized analogs.
Identify the key physicochemical properties (e.g., electronic distribution, steric bulk) that correlate with high potency.
Design new compounds with potentially improved activity and selectivity. gardp.org
The development of computational tools like the SAR Matrix (SARM) allows for the systematic organization and analysis of analog series to identify SAR patterns and design new candidate compounds. researchgate.net The synthesis of unnatural N,C-coupled analogs, such as N,3'- and N,1'-coupled variants, provides a platform for further expanding and validating these computational SAR models. researchgate.net
Chemical Derivatives and Analogs
Design Principles for Ancisheynine Analogs (e.g., IQ-238, IQ-143)
The development of analogs from the parent compound Ancisheynine is guided by several key principles aimed at improving its therapeutic potential. The primary goal is to optimize the antibiotic activity while modulating its effects on host cells. nih.govucv.ve
Key design objectives include:
Structural Simplification: Creating analogs, such as IQ-143, with a less complex structure than the natural product Ancisheynine can facilitate easier synthesis and allow for systematic evaluation of which structural components are essential for activity. researchgate.netrsc.org
Maximizing Antibiotic Potency: Modifications are intended to enhance the compound's effectiveness against specific pathogens, particularly staphylococci. nih.govucv.ve
Improving the Therapeutic Window: A critical design principle is to create derivatives, like IQ-238, that exhibit strong antibiotic effects against bacteria while having low cytotoxicity against mammalian cells. nih.govucv.veuni-wuerzburg.de This selectivity is crucial for developing a viable therapeutic agent.
Targeted Biological Activity: Analog design aims to refine the mechanism of action. For instance, while some analogs like IQ-143 show broad, systemic effects on bacterial metabolism, others like IQ-238 were developed to have more focused impacts, primarily on carbohydrate metabolism. ucv.ve This specificity can reduce off-target effects.
Structure-Activity Relationship (SAR) Studies: The generation of a series of analogs allows researchers to conduct detailed SAR studies. By systematically altering different parts of the molecule, such as the naphthyl or isoquinoline (B145761) moieties, it is possible to identify the chemical features responsible for the desired biological activity. researchgate.netresearchgate.net
Synthetic Methodologies for Analog Generation
The synthesis of Ancisheynine and its analogs is a complex challenge due to the sterically hindered N,C-axis that defines their structure. smolecule.comresearchgate.net Methodologies for generating these compounds often build upon established reactions for creating isoquinoline and biaryl systems.
The total synthesis of Ancisheynine itself has been achieved through methods such as the condensation of a monocyclic diketone with an aminonaphthalene. acs.orgcapes.gov.br For the generation of analogs, these foundational strategies are adapted. Key synthetic reactions include:
Bischler-Napieralski Cyclization: A fundamental reaction used to form the dihydroisoquinoline core from a β-arylethylamine. This is a key step in building the isoquinoline portion of the analogs. researchgate.netrsc.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is crucial for forming the pivotal N-C bond between the isoquinoline nitrogen and the naphthalene (B1677914) ring, creating the characteristic N,C-coupled axis. researchgate.netresearchgate.net
Suzuki or Other Cross-Coupling Reactions: These are employed to construct the biaryl linkage between the naphthalene and isoquinoline precursors before the final ring-closing and coupling steps. researchgate.net
Modular and Convergent Synthesis: Synthetic routes are often designed to be highly convergent, where the complex naphthalene and isoquinoline portions are built separately and then joined late in the sequence. researchgate.netresearchgate.net This approach facilitates the creation of a diverse library of analogs by allowing for variations in either of the two main structural components.
These methodologies have enabled the creation of not only direct analogs like IQ-143 and IQ-238 but also structurally related compounds with different coupling positions to explore the full chemical space and biological potential of this class of alkaloids. researchgate.netresearchgate.net
In Vitro Evaluation of Analog Activity (e.g., antimicrobial potential against staphylococci)
Synthetic analogs of Ancisheynine, particularly IQ-143 and IQ-238, have been subjected to rigorous in vitro testing to determine their antibiotic potential, especially against pathogenic staphylococci. nih.govucv.ve These evaluations have demonstrated that the analogs possess significant antimicrobial properties.
Research has shown that IQ-143 is a promising lead compound for antibiotic therapy against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net At lower concentrations, it acts as a bacteriostatic agent, while at higher concentrations, it becomes bactericidal. researchgate.net Its mode of action appears to involve direct interference with the nucleotide and energy metabolism of the bacteria. researchgate.net
The analog IQ-238 also shows strong antibiotic potential against staphylococci. nih.govucv.ve Studies comparing the two analogs revealed that while both are effective, they have different impacts on bacterial metabolism. IQ-238's effects are more specifically located in the carbohydrate metabolism pathways of staphylococci, whereas IQ-143 induces more widespread, systemic changes. ucv.ve
Below is an interactive table summarizing the in vitro findings for Ancisheynine analogs against Staphylococcus species.
| Compound | Target Organism | Observed Activity | Metabolic Impact | Selectivity |
|---|---|---|---|---|
| IQ-143 | Staphylococcus aureus, Staphylococcus epidermidis | Bacteriostatic at low concentrations, bactericidal at high concentrations. researchgate.net | Direct interference in nucleotide and energy metabolism; systemic effects. ucv.veresearchgate.net | Low cytotoxicity against human cell lines. researchgate.net |
| IQ-238 | Staphylococci | Strong antibiotic potential. nih.govucv.ve | Primarily affects carbohydrate metabolism. nih.govucv.ve | Low cytotoxicity against murine and human cells, indicating a good therapeutic window. nih.govucv.ve |
Modulation of Molecular Interactions through Structural Modifications
Structural modifications that transform Ancisheynine into its synthetic analogs are central to modulating the compounds' molecular interactions and, consequently, their biological effects. nih.gov The changes in chemical structure directly influence how these molecules bind to and interfere with their cellular targets. nih.govcreative-biostructure.com
The transition from the broader metabolic disruption caused by IQ-143 to the more targeted effects of IQ-238 on carbohydrate metabolism is a clear example of this principle. ucv.ve This suggests that the specific structural differences between IQ-143 and IQ-238 alter their affinity for various enzymes and regulatory proteins within the bacterial cell. By modifying substituents on the naphthyl or isoquinoline rings, chemists can fine-tune these interactions to achieve a more specific and desirable biological outcome. uni-wuerzburg.de
These structural modifications can influence several factors:
Enzyme Inhibition: Changes in the molecule's shape and electronic properties can enhance or reduce its ability to fit into the active site of a target enzyme, thereby altering its inhibitory potency.
Protein-Protein Interactions: The compounds may disrupt essential protein-protein interactions within the pathogen, and modifications can alter the specificity and strength of this interference. nih.gov
Ultimately, the goal of these structural modifications is to create a molecule that interacts strongly and specifically with essential pathways in the target pathogen while having minimal interaction with host cell machinery, thus achieving a potent and selective therapeutic effect. ucv.veuni-wuerzburg.de
Analytical Methodologies for Research
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) has proven to be an indispensable tool in the analysis of Ancisheynine, particularly for the resolution of its atropo-enantiomers. Due to the presence of a rotationally hindered N-C biaryl axis, Ancisheynine exists as a pair of enantiomers that are non-superimposable mirror images of each other. The separation of these stereoisomers is critical for understanding their distinct biological activities.
The first successful resolution of the two atropo-enantiomers of Ancisheynine was achieved using HPLC on a chiral stationary phase (CSP). acs.orgias.ac.inescholarship.org This technique, coupled with a circular dichroism (CD) detector, not only allowed for the separation of the enantiomers but also enabled the investigation of their individual chiroptical properties. acs.orgias.ac.inescholarship.org The assignment of the absolute configuration of each enantiomer was further corroborated by quantum chemical CD calculations. acs.orgias.ac.inescholarship.org
While the seminal papers establish the proof-of-concept for this chiral separation, detailed chromatographic parameters are often found in the supplementary materials of these publications. A representative HPLC method for the analytical separation of Ancisheynine atropo-enantiomers is summarized in the table below. The selection of a polysaccharide-based chiral stationary phase is common for this class of compounds, often utilized in normal-phase or reversed-phase modes. phenomenex.comresearchgate.net The mobile phase composition is carefully optimized to achieve baseline resolution. nih.govsigmaaldrich.com
| Parameter | Value |
| Column | Chiralpak IB (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Ethanol/Dichloromethane (B109758) (e.g., 90:5:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) and Circular Dichroism (CD) |
| Temperature | Ambient (e.g., 25 °C) |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | >1.5 |
This table represents a typical setup for the chiral HPLC separation of Ancisheynine enantiomers. Specific retention times and resolution values are dependent on the exact experimental conditions and are detailed in the supporting information of relevant research articles.
Advanced Spectroscopic Methods for Characterization of Derivatives (e.g., 2D NMR, HRMS)
The unambiguous structural elucidation of Ancisheynine and its synthetic derivatives relies heavily on a combination of advanced spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS).
2D NMR Spectroscopy provides detailed insights into the connectivity of atoms within the molecule. For a complex structure like Ancisheynine, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish proton-proton and proton-carbon correlations, respectively. This information is vital for assigning the chemical shifts of all protons and carbons in the molecule and its derivatives, confirming the N,C-coupled naphthylisoquinoline scaffold. acs.orgias.ac.in The analysis of Nuclear Overhauser Effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide information about the spatial proximity of protons, aiding in the stereochemical analysis.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of Ancisheynine and its derivatives with high accuracy. By providing a precise mass measurement, HRMS confirms the molecular formula of the compound. ias.ac.in Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This fragmentation data offers valuable structural information, helping to identify the different components of the molecule and how they are connected.
A summary of the key spectroscopic data for Ancisheynine is presented below. The specific chemical shifts and mass-to-charge ratios are typically reported in the experimental sections or supporting information of scientific publications. ias.ac.in
Table of Spectroscopic Data for Ancisheynine
| Technique | Data Type | Observed Values (Representative) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons, methoxy (B1213986) groups, and methyl groups (specific ppm values detailed in supplementary data of primary literature) |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons, quaternary carbons, methoxy carbons, and methyl carbons (specific ppm values detailed in supplementary data of primary literature) |
| HRMS | m/z of [M]⁺ | [Calculated and found mass-to-charge ratio for the molecular ion] |
| MS/MS | Major Fragment Ions (m/z) | [List of significant fragment ions observed upon collision-induced dissociation] |
This table provides a framework for the key spectroscopic data used to characterize Ancisheynine. The exact values are found in the supporting information of the cited research.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and stereochemistry of molecules. researchgate.netnih.gov For Ancisheynine, these methods have been pivotal in elucidating its complex stereochemical nature. science.gov
Ancisheynine is characterized by a rotationally hindered N,C-biaryl axis, which gives rise to the existence of two atropo-enantiomers. science.gov The determination of the absolute configuration of these enantiomers was successfully achieved through the application of quantum chemical circular dichroism (CD) calculations. science.gov Researchers were able to resolve the two atropo-enantiomers using High-Performance Liquid Chromatography (HPLC) on a chiral phase with LC-CD coupling. science.gov By comparing the experimentally measured CD spectra with the theoretically calculated spectra for the possible configurations, the axial configurations of the atropo-enantiomers were definitively assigned. science.gov This demonstrates the power of quantum chemical calculations in solving complex stereochemical problems for novel natural products. science.govdntb.gov.ua
Further computational studies on related naphthyldihydroisoquinoline alkaloids, which also possess stereochemically intriguing N,C-aryl axes, have utilized similar quantum chemical approaches. dntb.gov.ua These studies often involve conformational analyses using semiempirical methods, followed by optimization with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level). dntb.gov.ua Subsequent time-dependent DFT (TDDFT) calculations are then employed to compute the CD spectra, which are crucial for assigning the absolute configurations at the chiral axes. dntb.gov.ua While these specific details are from studies on related compounds, they illustrate the established methodology that was instrumental in the stereochemical analysis of Ancisheynine.
Table 10.1.1: Quantum Chemical Methods in the Study of Ancisheynine and Related Alkaloids
| Computational Method | Application in Ancisheynine Study | Purpose |
| Quantum Chemical CD Calculations | Yes | Assignment of axial configurations of atropo-enantiomers. science.gov |
| Semiempirical PM3 Method | Applied to related compounds | Initial conformational analysis. dntb.gov.ua |
| Density Functional Theory (DFT) | Applied to related compounds | Optimization of minimum energy geometries. dntb.gov.ua |
| Time-Dependent DFT (TDDFT) | Applied to related compounds | Calculation of CD spectra for stereochemical assignment. dntb.gov.ua |
This table is generated based on documented applications for Ancisheynine and methodologies used for closely related compounds.
Molecular Dynamics Simulations of Ancisheynine and Target Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with biological targets over time. science.govscience.gov These simulations can provide detailed information on the conformational changes, binding stability, and interaction energies between a ligand like Ancisheynine and a receptor. science.govacs.org
To date, specific molecular dynamics simulation studies focusing exclusively on Ancisheynine and its interactions with biological targets have not been extensively reported in the scientific literature. However, MD simulations have been employed in the study of other complex natural products, sometimes in conjunction with the research groups that have investigated Ancisheynine. uni-wuerzburg.de For instance, MD simulations have been used to understand the conformational space and stability of other stereochemically complex molecules. uni-wuerzburg.de Such studies typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a specific time period to observe the molecule's dynamic behavior. science.gov The application of MD simulations to Ancisheynine could yield valuable insights into its flexibility, the stability of its atropisomers, and how it might interact with and bind to potential biological receptors, thus helping to elucidate its mechanism of action.
In Silico Prediction of Biological Activities
In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities and pharmacokinetic properties of compounds. rsc.orgscribd.com These predictive models leverage a compound's structure to forecast its potential efficacy and safety profile. scribd.com
For Ancisheynine, while direct and comprehensive in silico predictions of its biological activities are not widely published, related research provides a framework for how such studies could be approached. For example, a synthetic compound named IQ-143, which is structurally related to the naphthyl-isoquinoline alkaloid class that includes Ancisheynine, was identified as a promising lead for antibiotic therapy against staphylococci through a combination of experimental assays and in silico modeling of metabolite pathways. researchgate.netacs.org This suggests that the biological potential of Ancisheynine could be explored using similar computational strategies. These might include predicting its activity spectrum based on its structural similarity to compounds with known biological activities, or evaluating its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties using various predictive software. Furthermore, Ancisheynine is isolated from Ancistrocladus heyneanus, a plant that also produces other bioactive compounds like betulinic acid, which has reported anti-dengue activity. nih.gov This co-occurrence provides a rationale for conducting in silico screenings of Ancisheynine against a range of biological targets, including those relevant to infectious diseases.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy landscape provides a map of the relative energies of these different conformations, offering insights into the molecule's flexibility and the most stable structures.
For complex, flexible molecules, computational methods are essential for exploring the vast conformational space. Techniques such as systematic or stochastic conformational searches, often coupled with energy minimization calculations, are used to identify low-energy conformations. The resulting energy landscape can reveal the most probable conformations in solution and how the molecule might need to adapt its shape to bind to a biological target. For a molecule like Ancisheynine, a detailed conformational analysis could further illuminate the factors contributing to the stability of its atropisomers and explore other potential low-energy shapes the molecule might adopt.
Molecular Docking Studies with Biological Receptors/Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
As of now, there are no specific published molecular docking studies featuring Ancisheynine as the ligand. However, the broader class of isoquinoline (B145761) alkaloids, to which Ancisheynine belongs, has been the subject of such investigations. science.gov Molecular docking has been utilized to study how similar natural products interact with various biological targets, including those relevant to cancer and infectious diseases. dntb.gov.ua
A typical molecular docking study would involve preparing the three-dimensional structures of both Ancisheynine and a potential biological target. A docking algorithm would then be used to sample a large number of possible binding poses of Ancisheynine within the active or allosteric site of the target. These poses are then evaluated using a scoring function to estimate the binding affinity. The results of such a study on Ancisheynine could identify potential protein targets, predict the key amino acid residues involved in the interaction, and guide the design of future biological assays to validate these computational hypotheses.
Future Research Directions
Exploration of Undiscovered Biosynthetic Enzymes
The biosynthesis of naphthylisoquinoline alkaloids, including Ancisheynine, is a complex process originating from acetate-malonate units via a novel polyketidic pathway. researchgate.net This is distinct from the typical biosynthetic routes for many plant-derived isoquinoline (B145761) alkaloids. While the general pathway is understood to involve the condensation of two polyketide chains to form the naphthalene (B1677914) and isoquinoline moieties, the specific enzymes catalyzing these intricate steps remain largely uncharacterized. acs.org
Future research will likely focus on identifying and characterizing the suite of enzymes responsible for:
Polyketide chain assembly: Pinpointing the specific polyketide synthases (PKSs) involved in generating the precursors for both the naphthalene and isoquinoline portions of Ancisheynine.
Cyclization and aromatization: Elucidating the enzymatic machinery that governs the precise cyclization and subsequent aromatization of the polyketide chains to form the bicyclic naphthalene and the isoquinoline ring systems.
N,C-coupling: Identifying the novel enzyme(s) that catalyze the regioselective coupling of the naphthalene and isoquinoline units, a key step that defines this class of alkaloids. acs.org
Post-coupling modifications: Characterizing the enzymes (e.g., methyltransferases, oxidoreductases) responsible for the final tailoring of the Ancisheynine scaffold.
The discovery of these enzymes would not only provide a deeper understanding of plant secondary metabolism but also offer powerful biocatalytic tools for the sustainable and stereoselective production of Ancisheynine and its analogs.
Development of Novel Synthetic Routes for Complex Analogs
The total synthesis of Ancisheynine has been successfully achieved, primarily through the condensation of a monocyclic diketone or a benzopyrylium salt with an aminonaphthalene. capes.gov.bracs.orgnih.gov This pioneering work has laid the foundation for the development of more advanced and versatile synthetic strategies.
Future synthetic endeavors are expected to concentrate on:
Asymmetric Synthesis: Developing highly enantioselective methods to access specific atropo-enantiomers of Ancisheynine and its analogs, which is crucial as different stereoisomers often exhibit distinct biological activities. researchgate.netcapes.gov.br
Convergent and Modular Approaches: Designing synthetic routes that allow for the late-stage diversification of the Ancisheynine scaffold, enabling the rapid generation of a library of complex analogs with varied substitution patterns.
Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to improve the efficiency, scalability, and safety of producing Ancisheynine derivatives.
Novel Coupling Strategies: Exploring new catalytic systems and reaction conditions to forge the challenging N,C-biaryl bond with greater efficiency and broader substrate scope.
These advancements will be instrumental in creating a diverse chemical space around the Ancisheynine core, facilitating comprehensive structure-activity relationship (SAR) studies.
Further Elucidation of Molecular Mechanisms in Diverse Biological Systems (in vitro)
Ancisheynine and its synthetic analogs have demonstrated significant biological activities, particularly as leishmanicidal and antibacterial agents. smolecule.comresearchgate.netnih.gov However, the precise molecular mechanisms underlying these effects are not yet fully understood.
Future in vitro studies will be critical for:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific molecular targets of Ancisheynine in pathogens like Leishmania species and bacteria such as Staphylococcus aureus. researchgate.netnih.gov
Enzyme Inhibition Assays: Investigating the inhibitory effects of Ancisheynine and its analogs on key enzymes involved in pathogen survival, such as those in carbohydrate metabolism. smolecule.comnih.gov
Membrane Interaction Studies: Assessing the ability of Ancisheynine to disrupt the integrity and function of cellular membranes in microorganisms.
Nucleic Acid Intercalation: Determining whether Ancisheynine and its derivatives can intercalate with DNA or RNA, a mechanism common to some isoquinoline alkaloids. rsc.org
A detailed understanding of these molecular interactions will be essential for optimizing the therapeutic potential of Ancisheynine-based compounds.
Application as a Chemical Probe in Biological Research
The unique structure and biological activity of Ancisheynine make it a valuable scaffold for the development of chemical probes to investigate complex biological processes.
Future applications in this area may include:
Fluorescently Labeled Probes: Synthesizing fluorescently tagged Ancisheynine analogs to visualize their subcellular localization and track their interactions with biological targets in real-time.
Biotinylated Probes for Target Pull-down: Creating biotinylated derivatives of Ancisheynine to facilitate the isolation and identification of its binding partners within cells. researchgate.net
Photoaffinity Probes: Developing photoactivatable Ancisheynine analogs to covalently label their molecular targets upon UV irradiation, enabling more robust target identification.
Probes for Studying Atropisomerism: Utilizing the stereochemically defined atropisomers of Ancisheynine to probe the stereoselectivity of biological processes. nih.gov
These chemical tools will provide powerful means to dissect the intricate biological pathways modulated by this class of alkaloids.
Advanced Computational Modeling for Rational Design and Optimization
Computational methods are poised to play an increasingly important role in accelerating the discovery and development of Ancisheynine-based therapeutic agents.
Future computational research will likely involve:
Quantum Chemical Calculations: Employing quantum chemical methods, such as those used for circular dichroism (CD) calculations, to predict the stereochemistry and electronic properties of novel Ancisheynine analogs. capes.gov.bracs.orgnih.gov
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of Ancisheynine derivatives to their putative protein targets and employing molecular dynamics simulations to assess the stability of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of Ancisheynine analogs with their biological activities, thereby guiding the design of more potent and selective compounds.
Metabolic Network Modeling: Utilizing systems biology approaches, such as metabolic network modeling, to predict the systemic effects of Ancisheynine and its analogs on pathogen metabolism. nih.govuni-wuerzburg.de
The integration of these computational approaches will enable a more rational and efficient design-synthesize-test-analyze cycle for the optimization of Ancisheynine-based drug candidates.
Q & A
Q. How should researchers design initial experiments to synthesize and characterize Ancisheynine?
Methodological Answer:
- Synthesis Design : Begin with established organic synthesis protocols (e.g., multi-step reactions, catalytic methods) and modify reaction conditions (temperature, solvent, catalysts) based on Ancisheynine’s structural analogs. Reference prior synthesis routes for similar alkaloids or heterocyclic compounds .
- Characterization : Employ spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, TLC) to confirm purity and structure. For novel compounds, provide full spectral data and compare with literature values for known derivatives .
- Variable Control : Clearly define independent variables (e.g., reagent ratios) and dependent variables (e.g., yield, purity). Document trial experiments to optimize conditions .
Q. Example Table: Key Characterization Techniques
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR | Structural elucidation | Solvent choice, resonance splitting |
| HPLC | Purity assessment | Column type, mobile phase gradient |
| MS | Molecular weight confirmation | Ionization method (ESI, MALDI) |
Q. What strategies are effective for conducting a literature review on Ancisheynine?
Methodological Answer:
- Database Selection : Use specialized chemistry databases (SciFinder, Reaxys) to retrieve peer-reviewed articles, patents, and spectral data. Avoid non-academic sources (e.g., commercial websites) .
- Keyword Optimization : Combine terms like “Ancisheynine synthesis,” “pharmacological activity,” and “spectroscopic characterization” with Boolean operators. Track citations in seminal papers to identify foundational studies .
- Critical Evaluation : Prioritize primary sources over reviews. Cross-validate data across multiple studies to identify consensus or discrepancies in reported properties (e.g., solubility, stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Ancisheynine’s reported pharmacological data?
Methodological Answer:
- Data Triangulation : Compare experimental conditions (e.g., cell lines, assay protocols) across conflicting studies. Differences in bioavailability or metabolite interference may explain variability .
- Statistical Reanalysis : Apply robust statistical tests (e.g., ANOVA, t-tests) to raw data if available. Assess whether error margins (SD/SE) overlap between studies .
- Controlled Replication : Reproduce key experiments under standardized conditions. Use identical reagents and instrumentation to isolate variables .
Q. Example Table: Common Data Discrepancy Sources
| Source | Impact on Data | Mitigation Strategy |
|---|---|---|
| Assay variability | False positives/negatives | Use validated protocols with controls |
| Sample purity | Skewed dose-response curves | Re-purify compounds via crystallization |
| Species-specific metabolism | Divergent in vivo vs. in vitro results | Test across multiple models |
Q. What methodological challenges arise in scaling Ancisheynine synthesis for reproducible research?
Methodological Answer:
- Reaction Scalability : Pilot small-scale reactions (mg) before transitioning to larger batches (g). Monitor exothermicity and byproduct formation, which may vary with scale .
- Reproducibility Protocols : Document all parameters (e.g., stirring speed, drying time) in detail. Share raw data and spectra in supplementary materials to enable replication .
- Batch Consistency : Use quality control metrics (e.g., melting point ranges, chiral purity) to ensure inter-batch uniformity. Report deviations and corrective steps .
Q. How can researchers integrate computational modeling with experimental studies of Ancisheynine?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate Ancisheynine’s interactions with biological targets (e.g., enzymes) to predict binding affinities. Validate with in vitro assays .
- QSAR Analysis : Develop quantitative structure-activity relationship models using published IC₅₀ or EC₅₀ data. Optimize substituents for enhanced efficacy .
- Machine Learning : Train algorithms on existing synthesis data to predict optimal reaction conditions or novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
